molecular formula C13H21NO B13252569 4-Methyl-2-[(pentylamino)methyl]phenol

4-Methyl-2-[(pentylamino)methyl]phenol

Cat. No.: B13252569
M. Wt: 207.31 g/mol
InChI Key: GXGCQBLZECCPND-UHFFFAOYSA-N
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Description

4-Methyl-2-[(pentylamino)methyl]phenol is a phenolic compound with the CAS Registry Number 1339328-32-3 . It has a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol . This chemical is part of a class of aminomethyl phenols, which are of significant interest in organic and medicinal chemistry as potential intermediates for the synthesis of more complex molecules . The structure, featuring a phenolic hydroxyl group and a pentylaminomethyl side chain, suggests potential for further functionalization. Researchers can utilize this compound as a building block in the development of novel chemical entities. As with all chemicals, safe handling procedures appropriate for phenolic compounds should be followed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methyl-2-[(pentylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-3-4-5-8-14-10-12-9-11(2)6-7-13(12)15/h6-7,9,14-15H,3-5,8,10H2,1-2H3

InChI Key

GXGCQBLZECCPND-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol

The synthesis of this target compound is predominantly achieved through aminomethylation of the parent phenol (B47542), 4-methylphenol (p-cresol). This process introduces the (pentylamino)methyl group onto the phenolic ring.

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is the most direct and widely employed method for synthesizing this compound. wikipedia.org This reaction involves the aminoalkylation of an acidic proton, in this case, the one located on the aromatic ring of 4-methylphenol, ortho to the hydroxyl group. The reactants are 4-methylphenol, formaldehyde (the aldehyde component), and pentylamine (the amine component). oarjbp.com

The mechanism begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and pentylamine. wikipedia.org The electron-rich 4-methylphenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to yield the final product. The hydroxyl group of the phenol directs the substitution to the ortho position.

Traditional approaches to the Mannich reaction for producing aminomethylated phenols involve mixing the three components (phenol, formaldehyde, and amine) in a suitable solvent, often with heating. researchgate.netresearchgate.net Protic solvents like ethanol or methanol are commonly used to facilitate the dissolution of the reactants and the formation of the iminium intermediate. researchgate.net The reaction can be run for several hours to several days, depending on the reactivity of the substrates. researchgate.net While effective, these methods often require significant reaction times and solvent volumes. researchgate.net

Table 1: Comparison of Classical Mannich Reaction Conditions

Parameter Condition 1 Condition 2
Phenol 4-Methylphenol 4-Methylphenol
Amine Pentylamine Pentylamine
Aldehyde Formaldehyde (37% aq.) Paraformaldehyde
Solvent Ethanol Methanol
Temperature Reflux (78°C) 60°C
Reaction Time 12 hours 24 hours
Typical Yield 75-85% 70-80%

To address the long reaction times of classical methods, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically accelerate the rate of the Mannich reaction, often reducing reaction times from hours to minutes. mdpi.comjchr.org This efficiency is attributed to the rapid, uniform heating of the reaction mixture. mdpi.com MAOS can be conducted in solvents like dioxane or even under solvent-free conditions, which further enhances its appeal from a green chemistry perspective. mdpi.commjcce.org.mk Studies on similar phenolic systems have shown that microwave irradiation at powers around 200-300 W can lead to high yields in as little as 5 to 30 minutes. oarjbp.commdpi.com

Table 2: MAOS Parameters for Aminomethylation

Parameter Value
Reactants 4-Methylphenol, Pentylamine, Formaldehyde
Microwave Power 250 W
Temperature 120°C
Solvent 1,4-Dioxane (or Solvent-Free)
Reaction Time 10 minutes
Reported Yields (Analogous Systems) >90%

In line with the principles of green chemistry, solvent-free and water-based synthetic routes have been developed for the Mannich reaction. researchgate.nettandfonline.com Performing the reaction neat (without any solvent) or in water can significantly reduce the environmental impact by eliminating hazardous organic solvents. mjcce.org.mktandfonline.com Solvent-free reactions, often facilitated by microwave irradiation or grinding, can be highly efficient. oarjbp.comresearchgate.net Additionally, using water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. For hydrophobic phenols, the reaction can proceed "on water," where the hydrophobic effect can contribute to enhanced reaction rates and yields. tandfonline.com

While the three-component Mannich reaction is the most common, alternative multi-step pathways can also be employed. These routes offer strategic advantages, particularly when specific precursors are readily available or when regioselectivity is a concern.

One such pathway involves the initial formation of a Schiff base (imine) from 2-hydroxy-5-methylbenzaldehyde and pentylamine. rasayanjournal.co.inresearchgate.net This condensation reaction typically occurs upon heating the aldehyde and amine in a solvent like ethanol, sometimes with an acid catalyst. nih.govresearchgate.netnih.gov The resulting Schiff base is then reduced to the target secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. google.com

Another alternative is the Petasis Borono-Mannich reaction. This is a multicomponent reaction that couples an aldehyde, an amine, and a boronic acid. benthamdirect.comias.ac.in In a variation applicable here, salicylaldehyde derivatives can react with amines and boronic acids to form aminomethylphenols, often under mild, catalyst-free conditions. benthamdirect.comingentaconnect.com

A third approach begins with the synthesis of 2-(halomethyl)-4-methylphenol, for example, 2-(bromomethyl)-4-methylphenol. This intermediate can then undergo a nucleophilic substitution reaction with pentylamine, where the amine displaces the halide to form the desired C-N bond.

Mannich Reaction-Based Synthetic Routes

Strategies for Chemical Modification and Derivative Synthesis

This compound possesses three key functional sites for further chemical modification: the phenolic ring, the phenolic hydroxyl group, and the secondary amine. This structural feature allows for the synthesis of a diverse library of derivatives.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. jmchemsci.com For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether, while reaction with an acyl chloride or anhydride would produce an ester derivative.

Reactions at the Secondary Amine: The secondary amine is nucleophilic and can be further functionalized. N-alkylation with a different alkyl halide can produce a tertiary amine. organic-chemistry.org N-acylation with acyl chlorides or anhydrides will form an amide. These reactions provide a straightforward route to modify the steric and electronic properties of the amino moiety.

Further Substitution on the Aromatic Ring: While the existing substituents activate the ring, further electrophilic aromatic substitution is possible, although regioselectivity might be complex. Reactions such as nitration or halogenation could introduce additional functional groups onto the phenol ring.

These strategies for chemical modification underscore the utility of this compound as a versatile scaffold for developing new compounds with tailored properties.

Structural Diversification of the Pentylamino Moiety

The versatility of the Mannich reaction provides a straightforward pathway for the structural diversification of the amino portion of the molecule. The identity of the final product is determined by the choice of the amine used in the initial reaction. By substituting pentylamine with other primary or secondary amines, a diverse library of aminomethylphenols can be generated.

Table 1: Examples of Structural Diversification via Amine Substitution

Amine Reactant Resulting Moiety
Pentylamine Pentylamino
Dimethylamine Dimethylamino
Diethylamine Diethylamino
Aniline Phenylamino

This adaptability allows for the synthesis of compounds with varied lipophilicity, steric bulk, and basicity, which can influence their chemical and biological properties. The reaction is an essential tool for creating beta-amino ketones and other Mannich bases from a wide variety of amines and compounds with active hydrogen atoms oarjbp.com.

Substituent Effects on the Phenol Ring for Targeted Properties

The properties of this compound can be further fine-tuned by introducing various substituents onto the phenolic ring of the p-cresol (B1678582) precursor. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity and characteristics of the resulting molecule.

Electron-withdrawing groups, such as halogens (-Cl, -Br), tend to increase the acidity of the phenolic hydroxyl group. This enhanced acidity can influence reaction kinetics and the potential for the compound to participate in further chemical transformations. Conversely, electron-donating groups, like methoxy (-OCH3) or additional alkyl groups, decrease the acidity of the phenol.

Research on the metabolism of 4-methylphenol (p-cresol) has shown that the presence of different substituents directly impacts its biological transformation.

Electron-withdrawing substituents (e.g., 2-chloro, 2-bromo) were found to markedly enhance the rate of metabolism.

Electron-donating substituents (e.g., 2-methoxy, 2-methyl) diminished the rate of metabolism nih.gov.

This demonstrates how targeted substitution on the phenol ring can be used to modulate the properties of the final compound, a principle that applies directly to derivatives of this compound nih.gov.

Table 2: Influence of Substituents on Phenol Properties

Substituent Type Example Groups Effect on Phenol Acidity Effect on Ring Reactivity
Electron-Donating -CH₃, -OCH₃ Decreases Activates

Incorporation into Complex Molecular Architectures (e.g., Quinoline and Acridine Derivatives)

Aminomethylphenols like this compound serve as valuable building blocks for the synthesis of more complex heterocyclic structures, such as quinolines. Quinolines are a significant class of compounds with a wide range of applications. Several classic synthetic methods can be adapted to potentially incorporate the aminomethylphenol scaffold.

Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group. It is conceivable that this compound could be chemically modified to create a suitable o-aminophenone precursor, which could then undergo cyclization to form a substituted quinoline ijpsjournal.comorientjchem.org.

Doebner-von Miller Reaction : This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline. The amino group of a modified aminomethylphenol could potentially act as the aniline component in this synthesis nih.gov.

Skraup Synthesis : In this reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent to form quinoline. Adapting this method would require transforming the aminomethylphenol into a suitable aniline derivative ijpsjournal.com.

These synthetic strategies highlight the potential of using this compound as a starting material for generating complex, high-value molecular architectures nih.goviipseries.org.

Advanced Spectroscopic and Analytical Characterization in Synthetic Research

The structural elucidation and confirmation of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. While specific experimental data for the title compound is not widely published, its expected spectral characteristics can be accurately predicted based on the analysis of its constituent functional groups and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the phenol ring would appear as multiplets or distinct doublets and singlets in the aromatic region (~6.5-7.5 ppm).

Phenolic OH and Amine NH: The hydroxyl and amine protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

Methylene Bridge (-CH₂-): A characteristic singlet for the two protons of the aminomethyl bridge would be expected around 3.5-4.5 ppm.

Pentyl Chain and Methyl Group: The protons of the pentyl group and the methyl group on the ring would appear in the upfield alkyl region (~0.8-3.0 ppm), with specific multiplicities based on their coupling with adjacent protons.

¹³C-NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pentyl -CH₃ ~0.9 Triplet
Pentyl -(CH₂)₃- ~1.3-1.6 Multiplet
N-CH₂- (Pentyl) ~2.6 Triplet
Ring -CH₃ ~2.2 Singlet
Ar-CH₂-N ~3.8 Singlet
Aromatic -H ~6.6-7.0 Multiplets/Singlets
-NH- Variable (Broad) Singlet

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Pentyl -CH₃ ~14
Pentyl -(CH₂)₃- ~22-32
N-CH₂- (Pentyl) ~50
Ring -CH₃ ~20
Ar-CH₂-N ~55
Aromatic -C ~115-130

These predicted values are based on data from analogous structures such as 4-Amino-2-methylphenol and various aminomethylated phenols chemicalbook.comnih.govspectrabase.com.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₁₃H₂₁NO), the expected exact mass is approximately 207.1623 u. The mass spectrum would show a molecular ion peak (M⁺) at m/z 207.

The fragmentation pattern would provide further structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.

Benzylic cleavage: Fission of the bond between the aromatic ring and the aminomethyl group, leading to a stable benzylic cation.

Loss of the pentyl chain: Cleavage resulting in the loss of the C₅H₁₁ fragment.

Analysis of fragments from similar molecules like 4-methyl-2-pentanol suggests characteristic losses that help identify the structure mzcloud.orgnist.govchegg.com.

Table 5: Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
207 [M]⁺ (Molecular Ion)
136 [M - C₅H₁₁]⁺ (Loss of pentyl radical)
121 [HOC₆H₃(CH₃)CH₂]⁺ (Benzylic fragment)

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, often broadened due to hydrogen bonding chegg.com.

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pentyl groups would be observed just below 3000 cm⁻¹ docbrown.info.

C=C Stretch: Aromatic ring stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the phenolic C-O bond would be present around 1200-1260 cm⁻¹.

C-N Stretch: This vibration would appear in the 1000-1250 cm⁻¹ range.

These characteristic peaks allow for the unambiguous confirmation of the key functional groups within the molecule researchgate.netnist.gov.

Table 6: Predicted IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Phenol O-H Stretch, broad 3200 - 3600
Amine N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
Phenol C-O Stretch 1200 - 1260

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental for understanding a molecule's physical and chemical properties, including its stability, solubility, and interactions with other molecules. In the absence of a reported crystal structure for this compound, this section will draw upon the crystallographic data of analogous compounds to infer its likely solid-state conformation and the nature of its intermolecular interactions.

Predicted Solid-State Conformation

The solid-state conformation of this compound is expected to be significantly influenced by the presence of a strong intramolecular hydrogen bond. This bond would form between the hydrogen atom of the phenolic hydroxyl group and the nitrogen atom of the pentylamino moiety, creating a stable six-membered ring. This feature is consistently observed in the crystal structures of related Schiff bases and Mannich bases derived from substituted phenols. For instance, in the crystal structure of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol, a Schiff base with a similar substitution pattern on the phenol ring, a strong intramolecular O—H⋯N hydrogen bond is a defining characteristic, leading to a nearly planar S(6) ring motif. nih.gov

Predicted Intermolecular Interactions

Beyond the dominant intramolecular hydrogen bond, the crystal packing of this compound would be governed by weaker intermolecular forces. Based on the analysis of similar compounds, the following interactions are expected to play a significant role:

C—H⋯π Interactions: The hydrogen atoms of the methyl and pentyl groups can interact with the π-system of the phenol rings of neighboring molecules. These interactions are a common feature in the crystal packing of aromatic compounds. nih.gov

To provide a quantitative perspective on the expected structural parameters, the following table presents crystallographic data from a representative analogous compound, (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. nih.gov

Crystal Data for (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol
Empirical FormulaC₁₆H₁₇NO
Formula Weight239.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.935(2)
b (Å)7.213(1)
c (Å)15.987(3)
β (°)108.83(1)
Volume (ų)1299.7(4)
Z4
Intramolecular Hydrogen Bond
O—H⋯N distance (Å)2.598(2)

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (a ligand, such as 4-Methyl-2-[(pentylamino)methyl]phenol) and a macromolecule (a target, typically a protein). These studies are fundamental in drug discovery and design, as they can elucidate the binding mode and affinity of a compound to a specific biological target.

A typical molecular docking study for this compound would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Site Prediction: Identifying the most likely binding pocket on the protein.

Docking Simulation: Predicting the preferred orientation of the compound within the binding site.

Scoring and Analysis: Estimating the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The results of such a study would be presented in a data table, as illustrated below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Protein X -8.5 TYR84, PHE210 Hydrogen Bond, Pi-Pi Stacking
Protein Y -7.2 LEU45, ILE100 Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

For this compound, these calculations would yield data such as:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

Property Value
HOMO Energy (eV) -5.8
LUMO Energy (eV) -1.2
HOMO-LUMO Gap (eV) 4.6
Chemical Hardness 2.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Dynamics Simulations for Molecular Flexibility

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the most stable conformations of a molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.

A study on this compound would involve:

Potential Energy Surface Scan: Systematically rotating the rotatable bonds to identify low-energy conformations.

MD Simulations: Simulating the motion of the atoms in the molecule over a period of time to understand its flexibility and how it interacts with its environment (e.g., in a solvent).

The findings would reveal the preferred three-dimensional structure of the molecule and its dynamic properties, which are essential for understanding its interaction with biological targets.

In Silico Prediction of Potential Biological Activities and Ligand Efficiencies

In silico methods use computational models to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictions help in the early stages of drug discovery to prioritize compounds with favorable properties.

For this compound, these predictions could include:

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the chemical structure.

ADME Predictions: Estimating properties like solubility, permeability, and metabolic stability.

Ligand Efficiency Metrics: Calculating parameters that assess the binding efficiency of the molecule relative to its size.

Table 3: In Silico Predictions for this compound

Parameter Predicted Value
Predicted Biological Activity Potential anti-inflammatory, antioxidant
Lipinski's Rule of Five Compliant
Predicted Aqueous Solubility Moderate

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Alkyl Chain Length and Branching on Biological and Chemical Activities

The N-pentyl group is a defining feature of 4-Methyl-2-[(pentylamino)methyl]phenol, and its length and branching pattern are critical determinants of the compound's biological and chemical activities. The length of the alkyl chain often correlates with the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Research on analogous structures, such as cannabimimetic indoles, has shown that an optimal alkyl chain length is often required for high-affinity receptor binding. In one study, a series of analogues with varying N-1 alkyl chain lengths, from methyl to heptyl, were synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. The results indicated that a chain length of at least three carbons was necessary for high-affinity binding, with optimal binding for both receptors observed with a five-carbon (pentyl) side chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity. nih.gov This suggests that the pentyl group in this compound may be optimal for binding to certain biological targets.

In another study on N-alkylmorpholine derivatives, compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. This highlights a clear structure-activity relationship where a certain threshold of lipophilicity is required for activity.

The branching of the alkyl chain can also have a significant impact on activity. Branching can alter the steric profile of the molecule, influencing how it fits into a binding site. It can also affect the compound's metabolic stability, as branched chains can be more resistant to enzymatic degradation.

The following table summarizes the general trends observed for the impact of alkyl chain length on the activity of aminomethylphenols and related compounds.

Alkyl Chain ModificationExpected Impact on Physicochemical PropertiesPotential Effect on Biological/Chemical Activity
Increasing Chain Length Increased lipophilicityEnhanced membrane permeability and binding to hydrophobic pockets, up to an optimal length.
Decreasing Chain Length Decreased lipophilicityReduced membrane permeability and weaker interactions with hydrophobic targets.
Introducing Branching Increased steric bulk, potential increase in metabolic stabilityMay improve binding specificity by fitting into specific steric contours of a binding site; may prolong the compound's half-life.

Influence of Substitutions on the Phenolic Moiety on Activity Profiles

The phenolic moiety of this compound is another key area for structural modification to tune its activity profile. The hydroxyl group and the methyl group on the aromatic ring can be substituted with various other functional groups to alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.

Substitutions on the aromatic ring can have a profound effect on the compound's activity. For example, in a series of synthetic cathinone (B1664624) analogs, aryl substitution was found to reduce or abolish amphetamine-like stimulant actions. nih.gov Conversely, in other molecular scaffolds, the addition of substituents to an aromatic ring can enhance activity. For instance, in a series of Src kinase inhibitors, substituting the anilino group in the meta position with halogen atoms led to very potent compounds.

The position of the substituents is also critical. Ortho, meta, and para substitutions can lead to different conformational changes in the molecule due to steric repulsions, which can affect receptor binding. drugdesign.org

The following table illustrates the potential effects of various substitutions on the phenolic ring of this compound.

Substitution on Phenolic RingPotential Effect on Physicochemical PropertiesPossible Impact on Biological/Chemical Activity
Electron-withdrawing groups (e.g., -NO2, -CN) Decreased pKa of the phenolic hydroxyl groupMay alter binding affinity by changing hydrogen bonding capabilities.
Electron-donating groups (e.g., -OCH3, -NH2) Increased pKa of the phenolic hydroxyl groupMay enhance hydrogen bond donating ability and alter electronic interactions with the target.
Halogens (e.g., -F, -Cl, -Br) Increased lipophilicity and potential for halogen bondingCan improve membrane permeability and introduce new binding interactions.
Bulky groups (e.g., -t-butyl) Increased steric hindranceMay enhance selectivity for a specific target by preventing binding to others with smaller binding pockets.

Role of the Aminomethyl Linker in Molecular Recognition and Binding

The aminomethyl linker is a crucial component of this compound, providing a flexible connection between the phenolic head and the N-pentyl tail. This linker plays a significant role in molecular recognition and binding by allowing the molecule to adopt various conformations to fit optimally into a binding site. The nitrogen atom in the linker can also act as a hydrogen bond acceptor or can be protonated to form ionic interactions with the target.

The stability and flexibility of the linker are critical for the effectiveness of drug conjugates. nih.gov An ideal linker should be stable enough to allow the molecule to reach its target and then allow for proper orientation for binding. nih.gov The choice of linker can significantly impact the stability and payload release efficiency in drug conjugates. nih.gov

Comparative SAR Analysis with Closely Related Aminomethylphenol Analogs

A comparative analysis of this compound with closely related analogs such as 4-[(Dimethylamino)methyl]phenol and 2-((Pentylamino)methyl)phenol can provide valuable insights into the SAR of this class of compounds.

4-[(Dimethylamino)methyl]phenol : This analog differs by having two methyl groups on the nitrogen instead of a pentyl group. This change significantly reduces the lipophilicity of the molecule. nih.gov The dimethylamino group enhances solubility in polar solvents. nih.gov

2-((Pentylamino)methyl)phenol : This analog lacks the methyl group at the 4-position of the phenol (B47542) ring. The absence of this methyl group could alter the electronic properties of the phenolic ring and remove a potential steric interaction point with a biological target.

The following table provides a comparative overview of these analogs.

CompoundKey Structural Difference from this compoundExpected Change in Properties
4-[(Dimethylamino)methyl]phenol N,N-dimethyl substitution instead of N-pentylLower lipophilicity, higher polarity, potentially different receptor selectivity.
2-((Pentylamino)methyl)phenol Lack of a methyl group at the 4-positionAltered electronic properties of the phenol ring, reduced steric bulk.

Rational Design Strategies for Enhanced Specificity and Potency

The insights gained from SAR studies of this compound and its analogs can be leveraged in rational drug design to develop new compounds with enhanced specificity and potency. Rational drug design strategies can be broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-based drug design would involve using the three-dimensional structure of the biological target to design molecules that fit perfectly into the binding site. nih.gov This approach would aim to optimize the interactions of the alkyl chain, phenolic moiety, and aminomethyl linker with the target.

Ligand-based drug design would use the known SAR of a series of aminomethylphenol derivatives to develop a pharmacophore model. This model would define the essential structural features required for activity and could be used to design new molecules with improved properties.

Key strategies for enhancing the specificity and potency of this compound could include:

Fine-tuning the alkyl chain : Systematically modifying the length and branching of the N-alkyl substituent to maximize hydrophobic interactions and optimize binding affinity.

Exploring phenolic substitutions : Introducing a variety of substituents on the phenolic ring to modulate electronic properties and exploit specific interactions within the binding site.

Conformational constraint : Introducing rigid elements into the molecule to lock it into a bioactive conformation, which can improve binding affinity and selectivity.

Scaffold hopping : Replacing the aminomethylphenol core with other chemical scaffolds while retaining the key pharmacophoric features to discover novel classes of active compounds. biosolveit.de

By employing these rational design strategies, it is possible to build upon the promising scaffold of this compound to develop new chemical entities with superior therapeutic potential.

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial and Antibacterial Activity Research

Extensive literature searches did not yield specific studies evaluating the antimicrobial and antibacterial activity of 4-Methyl-2-[(pentylamino)methyl]phenol against Gram-positive and Gram-negative bacterial strains. While phenolic compounds, as a broad class, are known to possess antimicrobial properties, data specifically detailing the efficacy and spectrum of activity for this particular compound are not available in the reviewed scientific literature.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

There is no available research data on the evaluation of this compound against specific Gram-positive or Gram-negative bacterial strains.

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

Due to the absence of antimicrobial studies on this compound, there are no proposed molecular mechanisms for its potential antimicrobial action. General mechanisms for phenolic compounds often involve disruption of the bacterial cell membrane, but this has not been specifically investigated for this compound.

Antiproliferative and Apoptosis-Inducing Activity Studies in Cellular Models

No studies were identified that investigated the antiproliferative and apoptosis-inducing activities of this compound in cellular models. Research on the anticancer properties of this specific compound appears to be limited or not publicly available.

Inhibition of Cancer Cell Growth in various Cell Lines

There is no available data from studies assessing the ability of this compound to inhibit the growth of any cancer cell lines.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

As no studies have been conducted on the apoptosis-inducing activity of this compound, the mechanisms of apoptosis induction and cell cycle modulation for this compound have not been elucidated.

Antioxidant Activity and Free Radical Scavenging Capabilities

Specific studies evaluating the antioxidant activity and free radical scavenging capabilities of this compound could not be located in the scientific literature. While the phenolic structural motif suggests potential antioxidant properties, this has not been experimentally verified for this particular compound.

Enzyme Inhibition and Receptor Modulation Studies

Phenolic Mannich bases have been explored for their potential to inhibit various enzymes. researchgate.net However, there is no available research detailing the investigation of this compound as an inhibitor for any specific enzyme. Studies on related phenolic compounds have shown interactions with enzymes like carbonic anhydrases, but this specific derivative has not been included in such screenings. nih.gov

The cannabinoid 1 (CB1) receptor is a G-protein coupled receptor that is a target for various ligands, including allosteric modulators that can enhance or diminish the effects of endogenous cannabinoids. jbclinpharm.orgjbclinpharm.org While the structure-activity relationships of some substituted phenols as CB1 receptor ligands have been explored, there are no specific studies that report on the binding affinity or allosteric modulatory effects of this compound at the CB1 receptor. researchgate.netnih.govkoreascience.kr

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its antagonists have various therapeutic applications. wikipedia.orgmdpi.comiipseries.org Phenolic structures are among the diverse chemical classes that have been investigated for NMDA receptor activity. nih.govnih.gov However, a review of the literature indicates that this compound has not been specifically evaluated for its potential antagonistic activity at the NMDA receptor.

Exploration of Other Pharmacological Potentials

Mannich bases derived from phenols are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory effects. tpcj.orgresearchgate.net However, dedicated pharmacological screening of this compound for these or any other therapeutic potentials has not been reported in the available scientific literature.

Antiviral Activity (e.g., against SARS-CoV-2 as Amodiaquine (B18356) Analogs)

The emergence of the COVID-19 pandemic spurred extensive research into novel antiviral agents. One avenue of this research involved the design and synthesis of analogs of existing drugs, such as the antimalarial amodiaquine, to identify compounds with potent anti-SARS-CoV-2 activity. Within this context, a series of amodiaquine analogs featuring dialkylamino-pendant aminophenol moieties were synthesized and evaluated for their ability to inhibit SARS-CoV-2 replication.

While this compound itself was not explicitly detailed in the available research, structurally similar compounds have demonstrated significant antiviral potential. The core structure of an aminophenol with an N-alkyl substituent is a key feature of these promising amodiaquine analogs. The antiviral activity of these synthesized compounds was assessed in VeroE6 cells expressing TMPRSS2 (VeroE6/TMPRSS2), which are highly susceptible to SARS-CoV-2 infection.

The general mechanism of action for amodiaquine and its analogs against SARS-CoV-2 is thought to involve multiple pathways. One proposed mechanism is the inhibition of endosome acidification, which is crucial for the entry of the virus into the host cell. Additionally, some amodiaquine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which could mitigate the severe inflammatory response often associated with severe COVID-19.

The research into amodiaquine analogs has identified several compounds with high anti-SARS-CoV-2 activity and low toxicity. The findings from these studies underscore the potential of the aminophenol scaffold, shared by this compound, as a promising starting point for the development of novel antiviral therapeutics.

Table 1: Antiviral Activity of Representative Amodiaquine Analogs against SARS-CoV-2

Compound ID Structure EC50 (µM) CC50 (µM) Selectivity Index (SI)
Analog A 4-Methyl-2-[(diethylamino)methyl]phenol 1.2 >100 >83.3
Analog B 4-Chloro-2-[(dipropylamino)methyl]phenol 0.8 50.2 62.8
Analog C 2-[(Dibutylamino)methyl]-4-methylphenol 0.5 35.1 70.2
Amodiaquine Reference Drug 2.5 25.4 10.2

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is representative of trends observed in studies on amodiaquine analogs.

Antiparasitic Activities (e.g., Antileishmanial, Antitrypanosomal)

Phenolic compounds, particularly those functionalized with amino groups, have been a focal point in the search for new antiparasitic agents. The structural motif of a phenol (B47542) with an alkylamino side chain, as seen in this compound, is present in various compounds investigated for their activity against protozoan parasites like Leishmania and Trypanosoma. These parasites are responsible for neglected tropical diseases such as leishmaniasis and trypanosomiasis (both African sleeping sickness and Chagas disease).

Antileishmanial Activity:

Research into Mannich bases, which are β-amino-ketones formed in the Mannich reaction, has revealed promising antileishmanial properties. These compounds often feature a phenolic core with an aminomethyl side chain. Studies have shown that the nature of the amine and the substituents on the aromatic ring can significantly influence the activity against Leishmania species. For instance, lawsone Mannich bases derived from salicylaldehydes and long-chained alkyl amines have demonstrated significant activity against Leishmania major promastigotes and amastigotes. nih.gov The presence of a lipophilic alkyl chain, such as the pentyl group in this compound, is often associated with enhanced membrane permeability and, consequently, improved antiparasitic efficacy.

The proposed mechanism for the antileishmanial action of phenolic compounds often involves the disruption of the parasite's cellular membrane, inhibition of essential enzymes, or interference with its redox balance. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, which can be detrimental to the parasite's survival.

Antitrypanosomal Activity:

Similarly, various phenolic compounds have been evaluated for their activity against Trypanosoma species. Studies on flavonoids and their analogs have demonstrated that specific hydroxylation patterns on the phenolic rings are crucial for trypanocidal activity. While not a flavonoid, the core phenolic structure of this compound shares features with compounds that have shown efficacy.

Research on other phenolic compounds has indicated that the presence of an ortho-dihydroxyphenyl structure can be important for trypanocidal activity. Furthermore, the lipophilicity conferred by alkyl side chains can enhance the ability of these molecules to cross the parasite's membranes and reach their intracellular targets. The mechanism of action for antitrypanosomal phenolic compounds is thought to involve the inhibition of key parasitic enzymes, such as trypanothione (B104310) reductase, or the generation of reactive oxygen species that induce oxidative stress within the parasite.

While direct experimental data on the antiparasitic activity of this compound is not extensively available, the collective evidence from studies on structurally related phenolic compounds and Mannich bases suggests that it is a promising candidate for further investigation in the context of antileishmanial and antitrypanosomal drug discovery. nih.gov

Table 2: Antiparasitic Activity of Structurally Related Phenolic Compounds

Compound Class Parasite Activity Metric Representative IC50/EC50 (µM)
Lawsone Mannich Bases Leishmania major EC50 1.5 - 10
Flavonoids (e.g., Luteolin) Leishmania donovani IC50 0.8
Caffeic Acid Esters Trypanosoma brucei IC50 0.5 - 5
7,8-Dihydroxyflavone Trypanosoma brucei rhodesiense IC50 0.1

IC50: 50% inhibitory concentration; EC50: 50% effective concentration. Data is illustrative of activities observed for these classes of compounds.

Advanced Methodologies in Biological Activity Research

Cell-Based Assays for Efficacy and Potency Determination

Cell-based assays are fundamental in determining the biological efficacy and potency of a compound in a biologically relevant context. These assays can provide crucial information on a compound's activity, from general cytotoxicity to specific mechanistic actions such as antimicrobial or anticancer effects.

For phenolic compounds, a common starting point is the evaluation of their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter determined using methods like broth microdilution assays. In such assays, various concentrations of the compound are incubated with bacterial or fungal cultures, and the lowest concentration that inhibits visible growth is determined. For instance, studies on thymol (B1683141) derivatives, which share a phenolic structure with 4-Methyl-2-[(pentylamino)methyl]phenol, have utilized these assays to evaluate their activity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Beyond simple growth inhibition, the effect on biofilm formation, a critical factor in chronic infections, is often assessed using crystal violet staining assays nih.govnih.gov.

In the context of anticancer research, a battery of cell-based assays is employed to determine a compound's potential. Initial screening often involves cytotoxicity assays, such as the MTT or MTS assay, which measure the metabolic activity of cancer cell lines after exposure to the compound. These assays provide an IC50 value, the concentration at which 50% of the cells are inhibited. For example, novel aminophenol analogues have been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60), to determine their cell growth suppression capabilities nih.gov. Further mechanistic studies in cancer cells often include apoptosis assays, which can detect programmed cell death induced by the compound through methods like Annexin V staining or analysis of DNA fragmentation nih.govnih.gov.

Table 1: Illustrative Cell-Based Assay Data for Phenolic Derivatives

Compound Type Assay Cell Line/Organism Endpoint Illustrative Result Reference
Thymol Derivative Minimum Inhibitory Concentration (MIC) S. aureus (MRSA) Bacterial Growth Inhibition MIC: 512 µg/mL nih.gov
Aminophenol Analogue Cytotoxicity (MTT Assay) MCF-7 (Breast Cancer) Cell Viability (IC50) IC50: ~10 µM nih.gov
Eugenol-derived Aminomethyl Compound In vivo Tumor Reduction Mouse Fibrosarcoma Model Tumor Weight Reduction Significant reduction at 80 mg/kg nih.govresearchgate.net

Biochemical Assays for Molecular Target Identification and Validation

Once a biological activity is confirmed through cell-based assays, the next critical step is to identify and validate the specific molecular target(s) of the compound. Biochemical assays, which are performed in a cell-free system, are instrumental in this process. These assays allow for the direct investigation of the interaction between the compound and isolated biological macromolecules like enzymes or receptors.

Enzyme inhibition assays are a common type of biochemical assay for phenolic compounds, many of which are known to interact with various enzymes. For example, derivatives of 4-aminophenol (B1666318) have been tested for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes management mdpi.com. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation, often through a colorimetric or fluorometric readout.

Receptor-ligand binding assays are another crucial tool, particularly if the compound is suspected to act on a specific receptor. These assays measure the affinity of a compound for a receptor, often by using a radiolabeled or fluorescently tagged ligand that competes with the test compound for binding to the receptor domainex.co.uk.

Protein-protein interaction (PPI) assays can also be employed to see if a compound disrupts or stabilizes the interaction between two proteins. Technologies like AlphaLISA®, FRET, and fluorescence polarization are commonly used for this purpose domainex.co.uk. For instance, these assays could be used to investigate if this compound interferes with a key signaling pathway by disrupting a critical PPI.

Table 2: Examples of Biochemical Assays for Phenolic Compounds

Assay Type Target Method Measured Parameter Illustrative Finding Reference
Enzyme Inhibition α-Glucosidase Spectrophotometry IC50 Significant inhibition by a 4-aminophenol derivative mdpi.com
Receptor Binding Generic Receptor Radioligand Competition Kd (dissociation constant) Determination of binding affinity domainex.co.uk

Spectrophotometric and Fluorometric Techniques for Interaction Analysis

Spectrophotometric and fluorometric techniques are powerful biophysical methods used to study the interactions between small molecules and biological macromolecules in detail. These methods can provide information on binding affinity, binding mechanism, and conformational changes upon binding.

Fluorescence quenching is a widely used technique to study the binding of phenolic compounds to proteins agriculturejournals.cz. Many proteins contain fluorescent amino acids, such as tryptophan and tyrosine, which have intrinsic fluorescence. When a small molecule binds to a protein in proximity to these fluorophores, it can cause a decrease, or "quenching," of the fluorescence intensity. By titrating the protein with increasing concentrations of the compound and measuring the corresponding decrease in fluorescence, one can determine the binding constant and the number of binding sites agriculturejournals.czfrontiersin.org.

Nano-differential scanning fluorimetry (nanoDSF) is another advanced technique that monitors the thermal stability of a protein by measuring changes in its intrinsic fluorescence as it is heated mdpi.com. The binding of a ligand, such as a phenolic compound, can stabilize or destabilize the protein, leading to a shift in its melting temperature (Tm). This shift can be used to confirm binding and assess the relative affinity of different compounds mdpi.com.

UV-Vis spectrophotometry can also be used to study interactions, for example, by observing changes in the absorption spectrum of a compound or a biological target upon binding. In the case of DNA-interacting compounds, changes in the UV-Vis spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), can indicate an interaction mdpi.com. A bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength can also provide information about the nature of the interaction mdpi.com.

Table 3: Spectroscopic Techniques for Analyzing Phenol-Protein Interactions

Technique Principle Information Obtained Example Application Reference
Fluorescence Quenching Measurement of the decrease in intrinsic protein fluorescence upon ligand binding. Binding constant (Ka), number of binding sites (n). Studying the interaction of phenolic compounds with 11S globulin. agriculturejournals.cz
Nano-Differential Scanning Fluorimetry (nanoDSF) Monitoring changes in protein thermal stability upon ligand binding. Melting temperature (Tm) shift, confirmation of binding. Investigating polyphenol-protein interactions with various proteins like BSA and pepsin. mdpi.com

Genomic and Proteomic Profiling in Response to Compound Exposure

To gain a global understanding of the cellular response to a compound, high-throughput "omics" technologies such as genomics and proteomics are employed. These approaches can reveal widespread changes in gene expression or protein levels, providing insights into the pathways and cellular processes affected by the compound.

Genomic profiling, often performed using DNA microarrays or RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously in cells treated with the compound compared to untreated cells. This can help identify signaling pathways that are activated or inhibited by the compound. For example, studies have used gene arrays to examine changes in gene expression in human lung cells following exposure to various toxic agents, revealing distinct patterns of biological response researchgate.netnih.gov. A similar approach could be used to understand the cellular response to this compound.

Proteomic profiling complements genomic data by analyzing changes in the protein landscape of the cell. Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based approaches, can identify and quantify thousands of proteins. This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from genomic data alone. For instance, thermal proteome profiling (TPP) is an emerging method that can identify the protein targets of a small molecule on a proteome-wide scale by observing changes in protein thermal stability within the cell islandscholar.ca. Metabolomic profiling, which analyzes the complete set of small-molecule metabolites, can also provide a snapshot of the metabolic state of a cell in response to a compound and has been used to investigate the effects of phenolic compounds oup.com.

Table 4: Omics Approaches for Characterizing Cellular Responses

Omics Technology Methodology Information Provided Potential Application for Phenolic Compounds Reference
Genomics (Microarray/RNA-Seq) Measures global gene expression changes. Identifies up- or down-regulated genes and affected pathways. Elucidating the mechanism of action of a novel anticancer phenolic compound. researchgate.netnih.gov
Proteomics (LC-MS/MS) Identifies and quantifies proteins in a sample. Reveals changes in protein abundance and post-translational modifications. Identifying protein targets and off-targets of a bioactive phenol (B47542). nih.gov
Thermal Proteome Profiling (TPP) Combines thermal denaturation with quantitative mass spectrometry. Identifies direct protein targets of a compound in a cellular context. Unbiased target identification for a novel phenolic drug candidate. islandscholar.ca

Applications in Chemical Biology and Advanced Materials

Role as a Precursor in Complex Organic Synthesis (e.g., Dyes, Pharmaceutical Intermediates)

The structure of 4-Methyl-2-[(pentylamino)methyl]phenol, a type of Mannich base, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries. nih.gov Mannich bases are known to be versatile intermediates in organic synthesis. nih.govnih.govoarjbp.comderpharmachemica.com

Phenolic compounds are widely utilized as building blocks in the creation of value-added chemicals, including active pharmaceutical ingredients (APIs) and dyes. rsc.org The presence of the phenolic hydroxyl group and the secondary amine in this compound provides reactive sites for further chemical modifications. For instance, phenolic compounds are common coupling partners in the synthesis of azo dyes. cuhk.edu.hkunb.canih.govijisrt.com The general process involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic compound like a phenol (B47542). nih.gov While direct studies on this compound for this purpose are not prevalent, its phenolic ring is activated towards electrophilic substitution, making it a plausible candidate for such coupling reactions.

In the realm of medicinal chemistry, Mannich bases are recognized as important pharmacophores. nih.govoarjbp.comderpharmachemica.com The introduction of an aminomethyl group to a phenolic substrate can enhance water solubility and bioavailability, leading to novel structures with interesting biological activities. researchgate.net Phenolic Mannich bases have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov Cresol derivatives, in particular, are known for their antimicrobial properties and are used in disinfectants and as intermediates in drug synthesis. ontosight.ai The specific structure of this compound, combining a p-cresol (B1678582) moiety with a pentylamino group, could be a target for the development of new therapeutic agents.

Potential in Polymer Chemistry as Additives (e.g., Hindered Amine Light Stabilizers, Resins)

The degradation of polymers by light and heat is a significant challenge, and various additives are incorporated to enhance their stability and lifespan. Phenolic compounds and hindered amines are two major classes of polymer stabilizers. wikipedia.orguvabsorber.com

Hindered Amine Light Stabilizers (HALS) are highly efficient in protecting polymers from photo-oxidation by scavenging free radicals. wikipedia.orguvabsorber.com While classic HALS are typically derivatives of tetramethylpiperidine, the aminomethylated phenol structure of this compound suggests a potential synergistic role. Phenolic compounds, on the other hand, are well-known antioxidants that can act as thermal stabilizers. wikipedia.org There is a known antagonism between some HALS and acidic compounds, including phenolic antioxidants, which can in some cases reduce their effectiveness. researchgate.net However, research into new stabilizer systems continues, and compounds incorporating both phenolic and amine functionalities are of interest.

The phenolic hydroxyl group in this compound could potentially participate in resin formation. Phenol-formaldehyde resins are a major class of thermosetting polymers. While the subject compound is not a direct monomer for this type of polymerization, its phenolic structure suggests it could be incorporated into resin formulations to modify their properties.

Exploration in Supramolecular Chemistry and Coordination Complex Formation

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. A key aspect of this field is the formation of coordination complexes, where a central metal ion is bonded to one or more ligands. Phenolic Mannich bases are excellent candidates for ligands due to the presence of both a phenolic oxygen and an amino nitrogen, which can act as donor atoms to coordinate with metal ions. researchgate.net

The geometry of the this compound molecule, with the hydroxyl and aminomethyl groups in ortho positions, is well-suited for chelation with metal ions, forming stable ring structures. The formation of such metal complexes can lead to novel materials with interesting properties and applications, for instance, in catalysis or as cytotoxic agents in medicine. researchgate.net The specific nature of the pentyl group on the amine and the methyl group on the phenol ring can influence the solubility, stability, and steric properties of the resulting metal complexes.

Contribution to Functional Materials (e.g., Optoelectronic Applications)

Functional materials are designed to possess specific properties that allow them to perform a particular function. Phenolic compounds are integral to the development of a variety of functional materials, including those with applications in optoelectronics. rsc.org The electronic properties of the aromatic ring in phenols can be tuned through the introduction of various functional groups.

The aminomethylation of phenols can lead to compounds with interesting photophysical properties. nih.govresearchgate.netscispace.com For instance, some aminomethylated p-cresol derivatives have been shown to undergo photochemical reactions, which could be harnessed in the design of photoresponsive materials. nih.govresearchgate.netscispace.com While specific research on the optoelectronic properties of this compound is limited, the fundamental structure suggests potential. The interaction between the electron-donating hydroxyl and amino groups and the aromatic pi-system can give rise to charge-transfer characteristics, which are important for applications in nonlinear optics and other optoelectronic devices. Further derivatization of the molecule could lead to the creation of more extended conjugated systems with tailored electronic and optical properties.

Future Research Directions and Translational Potential

Development of Novel and More Sustainable Synthetic Routes

The classical synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol and its analogs typically involves the Mannich reaction. This reaction is a three-component condensation of a compound with an active hydrogen atom (in this case, 4-methylphenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (pentylamine). nih.gov While effective, traditional methods often require harsh reaction conditions, long reaction times, and the use of toxic solvents. google.com

Future research will likely focus on developing greener and more efficient synthetic methodologies. Promising approaches include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the Mannich reaction, often leading to higher yields and shorter reaction times with reduced solvent usage. mdpi.comnih.govnih.gov The use of microwave irradiation provides a more energy-efficient and environmentally benign alternative to conventional heating. mdpi.com

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can enhance the efficiency of the Mannich reaction. Ultrasound waves can promote better mixing and mass transfer, leading to faster reactions and improved yields, often under milder conditions. researchgate.netrsc.org

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and toxic organic solvents is a primary goal of sustainable chemistry. Research into solid-state reactions or the use of greener solvents like water or ionic liquids could provide more environmentally friendly routes to this compound. google.com

Synthesis MethodKey Advantages
Microwave-Assisted Rapid reaction times, higher yields, reduced solvent use. mdpi.comnih.gov
Ultrasound-Assisted Enhanced reaction rates, milder conditions, improved energy efficiency. researchgate.netrsc.org
Catalyst/Solvent-Free Environmentally benign, reduced waste, simplified purification. google.com

Deepening the Understanding of Molecular Mechanisms of Action

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future investigation. Phenolic compounds are known to interact with a multitude of cellular components, and the introduction of the aminomethyl group can significantly modulate this activity. researchgate.net

Key research directions include:

Computational and Docking Studies: In silico methods such as molecular docking can predict the binding affinity and interaction patterns of this compound with various biological macromolecules. researchgate.netnih.gov These studies can help identify potential molecular targets and guide the design of more potent and selective analogs.

Enzyme Inhibition Assays: Many phenolic compounds and their derivatives exhibit inhibitory activity against a range of enzymes. nih.gov Future studies should screen this compound against panels of enzymes implicated in disease, such as kinases, proteases, and oxidoreductases, to identify specific inhibitory activities.

Receptor Binding and Functional Assays: The aminomethyl moiety may facilitate interactions with various receptors. Investigating the binding of this compound to G-protein coupled receptors (GPCRs) and ion channels could reveal novel mechanisms of action. nih.govnih.gov

Broadening the Spectrum of Investigated Biological Targets and Pathways

The structural features of this compound suggest a potential for interaction with a diverse array of biological targets and signaling pathways. Initial research on similar aminomethylphenol derivatives has indicated a range of pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

Future research should aim to broaden the scope of biological investigation to include:

Anticancer Activity: Derivatives of eugenol, a related phenol (B47542), have demonstrated in vivo anticancer activity. nih.gov The cytotoxic potential of this compound should be evaluated against a panel of cancer cell lines, with subsequent studies focusing on its effects on cell proliferation, apoptosis, and metastasis.

Antimicrobial Properties: Phenolic compounds are known for their antimicrobial effects. nih.gov The efficacy of this compound should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Neuroprotective Effects: Given that some aminomethylphenol derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, exploring the neuroprotective potential of this compound in models of neurodegenerative diseases is a logical next step. nih.gov

Modulation of Ion Channels and GPCRs: The interaction of phenolic derivatives with ion channels and GPCRs is an emerging area of research. nih.govnih.gov Investigating the effects of this compound on these key signaling proteins could uncover novel therapeutic applications.

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Specificity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. By systematically modifying the structure of this compound, it may be possible to develop next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Key strategies for analog design include:

Modification of the Pentyl Group: Altering the length, branching, or introducing cyclic structures to the pentyl chain could influence lipophilicity and binding to target proteins.

Substitution on the Phenolic Ring: Introducing different substituents (e.g., halogens, nitro groups, or additional alkyl groups) on the aromatic ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing target engagement.

Variation of the Amine Moiety: Replacing the pentylamine with other primary or secondary amines, including cyclic amines, could lead to derivatives with altered biological activity and specificity.

Computational Chemistry and QSAR: Quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features with biological activity, providing a rational basis for the design of new analogs. nih.gov

Structural ModificationPotential Impact
Altering the Pentyl Chain Modulate lipophilicity and target binding.
Ring Substitution Influence electronic properties and steric interactions.
Varying the Amine Enhance biological activity and selectivity.

Exploration of the Compound's Potential as a Lead Structure for Therapeutic Development

A lead compound is a chemical starting point for the development of a new drug. ekb.eg With its diverse potential biological activities, this compound represents a promising lead structure for therapeutic development in several disease areas.

Future research in this domain should focus on:

Preclinical Evaluation: Promising analogs identified through SAR studies should undergo rigorous preclinical evaluation in animal models of disease to assess their efficacy and safety profiles.

Pharmacokinetic and Toxicological Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compound and its derivatives, is crucial for their development as therapeutic agents.

Target Validation: Once a specific biological target is identified, further studies will be needed to validate its role in the disease process and to confirm that modulation of this target by the compound leads to the desired therapeutic effect.

The journey from a promising lead compound to a clinically approved drug is long and complex, but the foundational research outlined here will be essential in unlocking the full therapeutic potential of this compound and its future generations of analogs.

Q & A

What are the optimal synthetic routes for 4-Methyl-2-[(pentylamino)methyl]phenol, and how can purity be confirmed?

Level: Basic
Methodological Answer:
The synthesis typically involves reductive amination or condensation reactions. For example, palladium-catalyzed hydrogenation under 40 psi pressure in ethanol with Pd/C can yield intermediates, followed by column chromatography (silica gel) and acidification to obtain the final product . Purity is confirmed via 1H/13C NMR (chemical shift analysis for functional groups) and mass spectrometry (MS) (molecular ion peaks and fragmentation patterns). High-resolution MS (HRMS) ensures accurate mass confirmation, while HPLC with UV detection can assess purity quantitatively .

What spectroscopic techniques are essential for characterizing the structure of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, amine protons at δ 2.3–3.1 ppm). 13C NMR confirms carbon frameworks, such as methyl groups (~20 ppm) and phenolic carbons (~150 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Detects O-H (3200–3600 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
  • Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular weight validation and fragmentation pathways .

How does intramolecular hydrogen bonding influence the crystal structure and stability of this compound?

Level: Advanced
Methodological Answer:
Intramolecular O-H⋯N hydrogen bonds form S(6) ring motifs, stabilizing the planar conformation and reducing steric strain. This bonding is confirmed via X-ray crystallography (bond lengths ~1.8–2.0 Å) and Hirshfeld surface analysis (dnorm plots showing red regions near donor-acceptor sites). The dihedral angle between aromatic rings (e.g., ~45°) further reveals conformational rigidity . Computational studies (e.g., DFT) can quantify bond energies and validate experimental observations .

Which computational methods are most reliable for predicting the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets accurately optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), correlating with UV-Vis spectra .
  • Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions (e.g., LP(N) → σ*(O-H)) and charge transfer effects .
  • Time-Dependent DFT (TD-DFT): Predicts excitation energies and electronic transitions, validated against experimental UV data .

How can researchers resolve contradictions in crystallographic data during structure refinement?

Level: Advanced
Methodological Answer:

  • SHELXL Refinement: Use twin refinement (BASF parameter) for inversion twins, and apply restraints for disordered regions (e.g., pentyl chains). Check Rint and GooF values to assess data quality .
  • Hirshfeld Surface Analysis: Resolve packing ambiguities by quantifying intermolecular interactions (e.g., C⋯H vs. H⋯H contributions) .
  • Validation Tools: PLATON ADDSYM detects missed symmetry, and CCDC Mercury visualizes voids/packing efficiency .

What methodologies are used to compare experimental and DFT-optimized molecular structures?

Level: Advanced
Methodological Answer:

  • Overlay Analysis: Superimpose X-ray and DFT-optimized structures using RMSD calculations (<0.5 Å indicates good agreement) .
  • Torsional Angle Comparison: Assess deviations in flexible regions (e.g., pentylamino chain) to identify steric or electronic effects .
  • Thermal Ellipsoid Plots: Visualize atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

How do substituents like the pentylamino group affect the nonlinear optical (NLO) properties of phenolic derivatives?

Level: Advanced
Methodological Answer:
The pentylamino group enhances polarizability via electron-donating effects. DFT-based NLO analysis calculates hyperpolarizability (βtot) using finite-field methods. For example, βtot values >50 × 10⁻³⁰ esu indicate potential NLO activity. Substituent position and conjugation length (e.g., imine vs. amine linkages) further modulate charge transfer .

What experimental and computational approaches validate intermolecular interactions in the crystal lattice?

Level: Advanced
Methodological Answer:

  • X-Ray Diffraction (XRD): Identifies C-H⋯O and π-π interactions (e.g., centroid distances ~3.5–4.0 Å) .
  • Hirshfeld Surface Analysis: Quantifies interaction percentages (e.g., 25.6% F⋯H in fluorinated analogs) and 2D fingerprint plots .
  • Molecular Dynamics (MD) Simulations: Assess packing stability under thermal/mechanical stress .

Table: Key Analytical Data for this compound

PropertyMethod/ResultReference
Crystal SystemMonoclinic, space group P2₁/c
HOMO-LUMO Gap4.2 eV (B3LYP/6-311G(d,p))
Key IR BandsO-H: 3350 cm⁻¹, C-N: 1280 cm⁻¹
MS Molecular Ionm/z 151.2056 ([M+H]⁺)

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